molecular formula C10H10O3S B8439545 3-phenylprop-2-ynyl methanesulfonate

3-phenylprop-2-ynyl methanesulfonate

Cat. No.: B8439545
M. Wt: 210.25 g/mol
InChI Key: JIKURRKHUVXAJT-UHFFFAOYSA-N
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Description

3-phenylprop-2-ynyl methanesulfonate is an organic compound characterized by the presence of a phenyl group, a mesyloxy group, and a propyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-phenylprop-2-ynyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1-propyne with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the mesyl group attaching to the propyne moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-phenylprop-2-ynyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The mesyloxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 1-phenyl-3-(substituted)-1-propyne derivatives.

    Oxidation: Formation of 1-phenyl-3-(mesyloxy)-2-propanone.

    Reduction: Formation of 1-phenyl-3-(mesyloxy)-1-propene or 1-phenyl-3-(mesyloxy)-propane.

Scientific Research Applications

3-phenylprop-2-ynyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenylprop-2-ynyl methanesulfonate involves its interaction with various molecular targets. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenyl group provides stability and can participate in π-π interactions, while the propyne moiety can undergo addition reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(tosyloxy)-1-propyne: Similar structure but with a tosyloxy group instead of a mesyloxy group.

    1-Phenyl-3-(bromo)-1-propyne: Contains a bromo group instead of a mesyloxy group.

    1-Phenyl-3-(chloro)-1-propyne: Contains a chloro group instead of a mesyloxy group.

Uniqueness

3-phenylprop-2-ynyl methanesulfonate is unique due to the presence of the mesyloxy group, which is a good leaving group and enhances the compound’s reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

3-phenylprop-2-ynyl methanesulfonate

InChI

InChI=1S/C10H10O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3

InChI Key

JIKURRKHUVXAJT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC#CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Phenyl-prop-2-yn-1-ol 37 (3.0 g, 22.7 mmol) is dissolved in DCM (50 mL). The solution is cooled to 0° C., then methanesulfonyl chloride (4.5 mL, 34.1 mmol) and triethyl amine (4.7 mL, 34.1 mmol) is added. The mixture is allowed to warm to room temperature and stirred overnight at room temperature. The mixture is washed with H2O (2×30 mL). The organic layer is dried (MgSO4), filtered, and concentrated to afford crude methanesulfonic acid 3-phenyl-prop-2-ynyl ester 38 as a clear oil: 1H-NMR (400 MHz, CDCl3) δ=7.47-7.32 (m, 5H), 4.38 (s, 2H), 3.67 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Two

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